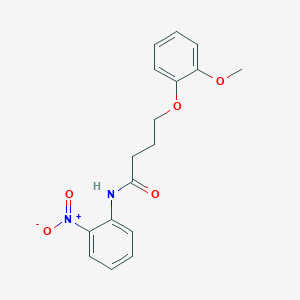![molecular formula C20H21N3O4S B254815 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254815.png)
5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione, also known as DMHPQ, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of hexahydropyrimidoquinolines, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not fully understood, but studies have suggested that it may act by inhibiting topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and apoptosis in cancer cells. 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways and cell growth.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit various biochemical and physiological effects. In addition to its cytotoxic activity, 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has also been found to exhibit antioxidant activity, which may help to protect against oxidative stress and prevent cellular damage.
実験室実験の利点と制限
One of the advantages of using 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying cancer biology. 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione also exhibits a relatively low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione. One area of interest is the development of more efficient synthesis methods for 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione, which may improve its bioavailability and efficacy. Another area of interest is the investigation of the mechanism of action of 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione, which may help to identify new targets for cancer therapy. Finally, further studies are needed to evaluate the safety and efficacy of 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione in preclinical and clinical trials, which may pave the way for its use in cancer therapy.
合成法
The synthesis of 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves the condensation of 2,5-dimethoxyaniline with 2-methylthio-1,4-naphthoquinone in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then subjected to a cyclization reaction with urea and formaldehyde to form the hexahydropyrimidoquinoline ring system. The final step involves oxidation of the sulfur atom to form the sulfone group, resulting in the formation of 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione.
科学的研究の応用
5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit various biological activities, making it a potential candidate for scientific research. One of the primary applications of 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is in the field of cancer research. Studies have shown that 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
製品名 |
5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
分子式 |
C20H21N3O4S |
分子量 |
399.5 g/mol |
IUPAC名 |
5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H21N3O4S/c1-26-10-7-8-14(27-2)11(9-10)15-16-12(5-4-6-13(16)24)21-18-17(15)19(25)23-20(22-18)28-3/h7-9,15H,4-6H2,1-3H3,(H2,21,22,23,25) |
InChIキー |
MFMPAHGXHUMGNX-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SC |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SC |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)
![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)